5-Ethoxyhex-5-EN-2-one
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Overview
Description
5-Ethoxyhex-5-EN-2-one: is an organic compound with the molecular formula C8H14O2. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to an ethoxy group and a hexenyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethoxyhex-5-EN-2-one can be synthesized through several methods. One common approach involves the reaction of 5-hexen-2-one with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
5-Hexen-2-one+EthanolH2SO4this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxyhex-5-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: 5-Ethoxyhex-5-EN-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Ethoxyhex-5-EN-2-one exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the carbonyl group is targeted by oxidizing agents, leading to the formation of carboxylic acids or aldehydes. In reduction reactions, the carbonyl group is reduced to an alcohol by reducing agents.
Comparison with Similar Compounds
5-Hexen-2-one: A structurally similar compound without the ethoxy group.
5-Ethoxy-2-pentanone: Similar in structure but with a shorter carbon chain.
Ethyl vinyl ketone: Another ketone with a different alkyl group.
Uniqueness: 5-Ethoxyhex-5-EN-2-one is unique due to the presence of both an ethoxy group and a hexenyl chain, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
61769-90-2 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-ethoxyhex-5-en-2-one |
InChI |
InChI=1S/C8H14O2/c1-4-10-8(3)6-5-7(2)9/h3-6H2,1-2H3 |
InChI Key |
XKBOSVAGSJHGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)CCC(=O)C |
Origin of Product |
United States |
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